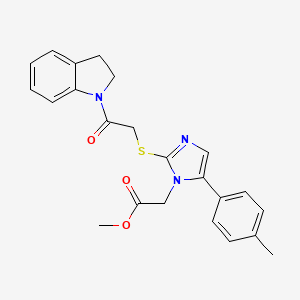

![molecular formula C19H20N4O4S B2676110 (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448128-72-0](/img/structure/B2676110.png)

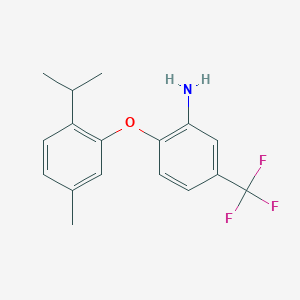

(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring system, which can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . The 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis

The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .Applications De Recherche Scientifique

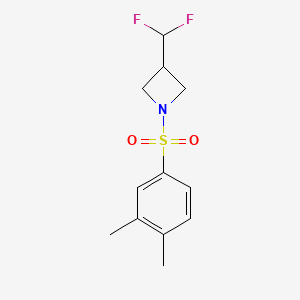

Ligand Efficiency in Synthesis

The establishment of related compounds as efficient ligands in catalytic systems, such as copper-catalyzed O-arylation leading to diverse benzoxazoles, showcases their potential in facilitating intramolecular cross-coupling reactions. This pathway provides advantages like the use of easily available materials, cost-effective catalysts, and high yield of product, highlighting its applicability in synthetic chemistry (Singh et al., 2017).

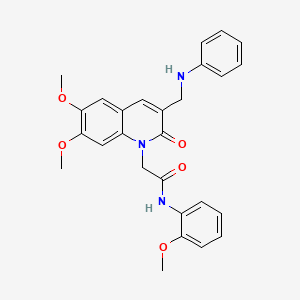

Antimicrobial Activity

Compounds derived from related chemical structures have been synthesized and tested for their antimicrobial activities. The in vitro screening against various strains of bacteria and fungi indicates their potential as antimicrobial agents, opening avenues for further pharmacological studies (Patel, Agravat, & Shaikh, 2011).

Apoptosis Induction and Tubulin Polymerization Inhibition

Specific derivatives have been designed, synthesized, and screened for their cytotoxic activity against cancer cell lines, demonstrating their ability to induce apoptosis and inhibit tubulin polymerization. Such studies highlight their potential in cancer therapy, especially in designing drugs with targeted action against cancer cells (Manasa et al., 2020).

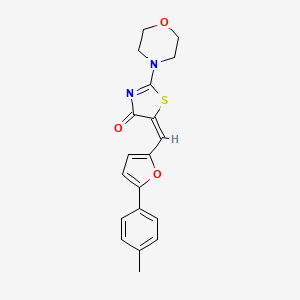

Theoretical and Structural Studies

Research on related compounds involves thorough theoretical studies, including density functional theory (DFT) calculations and crystallographic analysis. These studies help in understanding the molecular structure, stability, and intermolecular interactions, essential for further applications in materials science and drug design (Moreno-Fuquen et al., 2019).

Synthesis and Characterization of Novel Derivatives

The chemical framework of these compounds allows for the synthesis of novel derivatives with potential therapeutic applications. Studies have focused on synthesizing and characterizing new molecules, assessing their enzyme inhibitory activity, and evaluating their antimicrobial properties, indicating their broad utility in medicinal chemistry (Hussain et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions for this compound could involve further computational studies to predict its interaction with various biological targets. Moreover, the drug-likeness of the compound could also be investigated by predicting its pharmacokinetic properties . This could provide valuable insights for the design and development of more selective and potent therapeutic molecules.

Propriétés

IUPAC Name |

2H-benzotriazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-27-14-3-5-15(6-4-14)28(25,26)16-8-10-23(11-9-16)19(24)13-2-7-17-18(12-13)21-22-20-17/h2-7,12,16H,8-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXGYLIHTLJVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)

![Methyl 2-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate](/img/structure/B2676033.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)

![N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2676044.png)